molecular formula C11H14F3NO4 B1470893 Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate CAS No. 1443979-79-0

Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate

Cat. No.: B1470893
CAS No.: 1443979-79-0
M. Wt: 281.23 g/mol
InChI Key: PVBAOOOIKJKIPW-UHFFFAOYSA-N
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Description

Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate is a useful research compound. Its molecular formula is C11H14F3NO4 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[5-oxo-4-propan-2-yl-2-(trifluoromethyl)-1,3-oxazol-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO4/c1-6(2)8-9(17)19-10(15-8,11(12,13)14)5-4-7(16)18-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBAOOOIKJKIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(OC1=O)(CCC(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C11H14F3NO4 and a molecular weight of 281.23 g/mol, this compound is characterized by unique structural features that contribute to its biological effects.

Chemical Structure and Properties

The compound's structure includes a dihydrooxazole ring with trifluoromethyl and isopropyl substituents, which may influence its interaction with biological targets. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC11H14F3NO4
Molecular Weight281.23 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

1. Antimicrobial Activity
Recent studies suggest that compounds with oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups is often associated with enhanced lipophilicity, which can improve cell membrane penetration and bioactivity.

2. Anticancer Potential
The anticancer properties of similar compounds have been documented extensively. A study on isoxazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro . While specific data on this compound is limited, its structural analogs have shown promising results against various cancer cell lines.

3. Anti-inflammatory Effects
Compounds featuring oxazole rings have been reported to possess anti-inflammatory activities by selectively inhibiting cyclooxygenase enzymes (COX). This selective inhibition can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

Case Study 1: Anticancer Activity
A derivative with a similar structural framework was tested against pancreatic cancer cell lines (Panc-1 and BxPC-3), showing IC50 values of 0.051 µM and 0.066 µM respectively, indicating potent antiproliferative effects . The mechanism suggested involves DNA intercalation, a common pathway for anticancer agents.

Case Study 2: Antimicrobial Efficacy
In a review of isoxazole derivatives, it was noted that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially share similar properties.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets effectively.

Antimicrobial Activity

Research indicates that compounds with oxazoline structures often exhibit antimicrobial properties. Preliminary studies have shown that this compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Potential

The compound's trifluoromethyl group is known to enhance metabolic stability and bioactivity. Studies are ongoing to evaluate its efficacy in reducing inflammation in various models of disease, including rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

There is interest in the compound's potential role in cancer therapy. Initial findings suggest it may induce apoptosis in cancer cells through specific signaling pathways. Further studies are required to elucidate these mechanisms and assess its effectiveness as an anticancer agent .

Agricultural Applications

The unique properties of this compound also extend to agricultural applications.

Pesticide Development

Given its biological activity, there is potential for this compound to be developed as a novel pesticide. Its ability to target specific pests while minimizing harm to beneficial insects could revolutionize pest management strategies in sustainable agriculture .

Plant Growth Regulation

Research into plant growth regulators has highlighted the potential of oxazoline derivatives to enhance growth and yield in various crops. This compound may serve as a lead structure for developing new growth-promoting agents .

Material Science

In addition to biological applications, this compound is being explored for its utility in material science.

Polymer Synthesis

The compound's reactive functional groups make it suitable for incorporation into polymer matrices. Research is focusing on creating new materials with enhanced properties such as thermal stability and resistance to chemical degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.